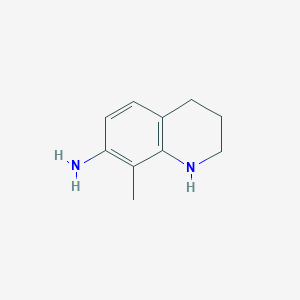

8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a tetrahydroquinoline derivative featuring a methyl group at the 8-position and an amine substituent at the 7-position. This compound serves as a key intermediate in organic synthesis, particularly in the construction of polycyclic heterocycles such as pyrrolo[3,2-c]carbazoles. Its partially saturated quinoline core contributes to unique electronic properties, making it reactive in cycloaddition and alkylation reactions .

Recent studies highlight its role in hetero-Diels-Alder reactions with nitrosoalkenes (e.g., ethyl nitrosoacrylate), forming oxime-functionalized pyrrolo[3,2-c]carbazoles. These reactions proceed via a 1,2-oxazine intermediate, followed by ring-opening and rearomatization, yielding regioisomeric products with high stereochemical control . Computational analyses (DFT) further rationalize its regioselectivity, which aligns more closely with indole than pyrrole in Frontier Molecular Orbital (FMO) interactions .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinolin-7-amine |

InChI |

InChI=1S/C10H14N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6,11H2,1H3 |

InChI Key |

REJWDNXUXZGIRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Phenylethylamine Derivatives

The cyclization of β-phenylethylamine precursors is a classical route to access tetrahydroquinoline scaffolds. For 8-methyl-1,2,3,4-tetrahydroquinolin-7-amine , this method involves:

-

Acylation of m-aminophenol : Reacting m-aminophenol with a propionyl chloride derivative in aqueous bicarbonate to form an intermediate amide .

-

Cyclization : Treating the amide with a eutectic mixture of aluminum chloride (AlCl), sodium chloride (NaCl), and potassium chloride (KCl) at 160°C. This step minimizes the formation of undesired isomers (e.g., 5-hydroxy isomer) but requires careful temperature control due to exothermic foaming .

-

Reduction : The lactam intermediate is reduced using borane-methyl sulfide complex in toluene to yield the tetrahydroquinoline core .

Key Data :

| Step | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Acylation | HO, NaHCO, 25°C | 85–90 | >90% |

| Cyclization | AlCl/NaCl/KCl, 160°C | 65–70 | 80–85% |

| Reduction | BH-SMe, toluene, reflux | 75–80 | >95% |

This method is limited by the handling of hazardous AlCl and the need for multiple purification steps .

Catalytic Transfer Hydrogenation Using Hantzsch Esters

A scalable approach employs Hantzsch esters (HE) as hydrogen donors in the presence of a phenolic ammonium salt catalyst (ETP-6). This method is advantageous for its mild conditions and reusability :

-

Reaction Setup : Quinoline derivatives (10 g scale) are heated at 60°C with 2.5 equivalents of HE and 1 mol% ETP-6 in a solvent (e.g., acetonitrile).

-

Workup : After 8 hours, the solvent is partially evaporated, and diethyl ether is added to precipitate the catalyst for reuse.

-

Purification : Column chromatography on silica gel yields the product in >99% purity .

Optimization Insights :

-

Catalyst recycling achieves 95% efficiency over five cycles.

-

Kinetic studies show pseudo-first-order dependence on quinoline concentration .

Reductive Alkylation of Nitroquinolines

This two-step protocol involves nitration followed by reductive alkylation:

-

Nitration : 7-Methyltetrahydroquinoline is nitrated at the 8-position using concentrated nitric acid in sulfuric acid at 0–5°C .

-

Reduction and Alkylation : The nitro group is reduced to an amine using Raney nickel and hydrazine hydrate, followed by alkylation with methyl iodide in the presence of potassium carbonate .

Critical Parameters :

-

Nitration temperature must remain below 10°C to avoid byproducts.

-

Raney nickel particle size influences reduction efficiency (optimal: 50–100 μm) .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine precursors. A typical procedure involves:

-

Mixing 2-aminobenzonitrile derivatives with methyl vinyl ketone in DMF.

-

Irradiating at 150°C for 20 minutes under 300 W power.

-

Isolating the product via acid-base extraction.

Advantages :

-

Reaction time reduced from 12 hours to 20 minutes.

-

Yields improve from 65% to 88% compared to conventional heating.

Enzymatic Resolution for Enantioselective Synthesis

For chiral variants, lipase-catalyzed resolution is employed:

-

Racemic Synthesis : Prepare racemic this compound via standard cyclization.

-

Enzymatic Hydrolysis : Treat the racemic mixture with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 24 hours.

-

Separation : Extract enantiomers using chiral chromatography (Chiralpak AD-H column) .

Performance Metrics :

| Enzyme | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| CAL-B | 98 | 45 |

| Pseudomonas cepacia | 92 | 38 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | 70–80 | 85–95 | Moderate | $$ |

| Transfer Hydrogenation | 90–99 | >99 | High | $$$ |

| Reductive Alkylation | 60–70 | 80–90 | Low | $ |

| Microwave | 85–90 | 95–98 | High | $$ |

| Enzymatic Resolution | 40–50 | 99 | Low | $$$$ |

Key Trends :

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated amines.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound may have neuroprotective effects and can modulate neurotransmitter activity. It has been studied for its potential to protect neurons from degeneration and to improve cognitive function in models of neurodegenerative diseases.

Medicine

The compound has shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocycles |

| Neuroprotection | Potential treatment for neurodegenerative diseases |

| Antimicrobial Activity | Effective against various pathogens |

Neuroprotection in Animal Models

A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal loss and improved cognitive function. This was attributed to its antioxidant properties and ability to inhibit apoptotic pathways .

Antimicrobial Efficacy

Another research effort assessed the antimicrobial activity of the compound against various pathogens. Significant inhibition of bacterial growth was observed in vitro, particularly against Gram-positive bacteria .

Enzyme Interaction Studies

Binding affinity studies indicated that this compound interacts with specific enzymes involved in metabolic processes. This interaction was quantified using surface plasmon resonance techniques .

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs of Tetrahydroquinoline Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Position: The 7-amine group in this compound enhances nucleophilicity at the adjacent carbon, facilitating alkylation and cycloaddition. In contrast, 4-amine derivatives (e.g., 1,2,3,4-tetrahydroquinolin-4-amine) exhibit distinct reactivity patterns due to steric and electronic effects .

- Methyl vs.

Reactivity in Hetero-Diels-Alder Reactions

Comparative studies with pyrrole and indole reveal distinct regioselectivity and orbital interactions:

Key Findings :

- FMO Interactions : The HOMO of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole (-8.42 eV) closely matches indole (-7.99 eV), enabling similar inverse electron-demand cycloaddition pathways with nitrosoalkenes. This contrasts with pyrrole, which has a lower HOMO energy (-9.08 eV) .

- Regioselectivity : The compound favors 3-alkylation due to exothermic cycloadduct formation (ΔE ≈ 63 kJ/mol), whereas pyrrole exhibits endo preference without regiochemical ambiguity .

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases.

- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, which may contribute to its effects in neurodegenerative disorders.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Cytotoxicity Assays : this compound was tested against various cancer cell lines. It demonstrated significant cytotoxic effects with IC50 values ranging from 5.4 to 17.2 μM against A2780 ovarian carcinoma cells and HT-29 colorectal adenocarcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Effective |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroquinoline structure can enhance biological activity. For example:

- Methyl Substitution : The presence of the methyl group at the 8-position is crucial for improving binding affinity and selectivity towards biological targets.

- Amino Group Positioning : The positioning of the amino group significantly influences the compound's ability to interact with receptors and enzymes.

Case Studies

- Study on Anticancer Activity :

- Neuroprotective Effects :

Q & A

Q. What are the common synthetic routes for 8-methyl-1,2,3,4-tetrahydroquinolin-7-amine, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via N-alkylation or acylation of the tetrahydroquinoline core. For example, alkylation of the amine group with methyl halides under basic conditions (e.g., NaHCO₃) in dichloromethane or THF is a standard approach. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields of ~90% . Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (room temperature vs. reflux) is critical for minimizing side products.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination, particularly for resolving conformational ambiguities in the tetrahydroquinoline ring . When crystals are unavailable, advanced NMR techniques (e.g., 2D NOESY or HSQC) can distinguish between regioisomers. For instance, NMR chemical shifts at C-2 (δ ~48 ppm) and C-8 (δ ~26 ppm) provide insights into substituent effects .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for designing biological assays involving this compound?

- Methodological Answer : Key properties include:

- Polar surface area (PSA) : ~38 Ų, indicating moderate membrane permeability .

- pKa : The primary amine (pKa ~9.5) and aromatic nitrogen (pKa ~4.5) influence solubility in aqueous buffers.

- LogP : Experimental logP values (~1.8) suggest moderate lipophilicity, requiring DMSO or ethanol for stock solutions .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the amine group. Lyophilized samples in amber vials show >95% purity retention over 12 months .

Advanced Research Questions

Q. How can chiral resolution of racemic this compound be achieved for enantioselective studies?

- Methodological Answer : Chiral resolving agents like tartaric acid derivatives are effective for diastereomeric salt formation. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can directly yield enantiopure products (>90% ee) .

Q. What structure-activity relationships (SAR) guide the design of tetrahydroquinoline derivatives for anticancer applications?

- Methodological Answer : Substituents at C-2 (e.g., acetyl or piperidinyl groups) enhance cytotoxicity by modulating DNA intercalation. Methylation at C-8 improves metabolic stability, as shown in analogs with IC₅₀ values <1 μM against MCF-7 cells .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis at the DFT level (e.g., B3LYP/6-31G*) identifies LUMO localization at the tetrahydroquinoline ring, guiding predictions for electrophilic attacks. For example, HOMO-LUMO gaps <9 eV favor inverse electron-demand Diels-Alder reactions .

Q. How should researchers address contradictions in crystallographic data vs. NMR-derived structures?

- Methodological Answer : Cross-validate using multiple techniques:

Q. What catalytic applications have been explored for transition metal complexes of this compound?

- Methodological Answer : Phosphine-modified derivatives (e.g., diphenylphosphinoethyl arms at N-8) form stable Pd or Ru complexes for catalysis. These show efficacy in ring-opening polymerization (ROP) of ε-caprolactone, with polydispersity indices <1.2 .

Q. How can microwave-assisted synthesis be optimized for scalable production of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.